molecular formula C8H7Cl2N3S B13300690 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13300690
M. Wt: 248.13 g/mol
InChI Key: OONRAVDZNMYXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound for research use only. It is not for human or veterinary use. This specialty pyrazole derivative features a dichlorothiophene moiety, a structural motif common in the development of pharmacologically active molecules. Pyrazole-based compounds are a significant area of focus in medicinal and agricultural chemistry due to their broad biological activities and are frequently explored as key scaffolds in the synthesis of new chemical entities . The specific substitution pattern on the thiophene and pyrazole rings suggests potential for use in structure-activity relationship (SAR) studies, particularly in the search for new compounds with biological activity . Researchers can utilize this building block in various applications, including as a precursor in organic synthesis and heterocyclic chemistry for constructing more complex molecules. This product is offered with comprehensive batch-specific documentation. Please handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C8H7Cl2N3S

Molecular Weight

248.13 g/mol

IUPAC Name

5-(2,5-dichlorothiophen-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H7Cl2N3S/c1-13-7(11)3-5(12-13)4-2-6(9)14-8(4)10/h2-3H,11H2,1H3

InChI Key

OONRAVDZNMYXPC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(SC(=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

General Synthesis of Pyrazoles

The most common method for synthesizing pyrazoles involves the reaction of hydrazines with β-ketonitriles or β-ketoesters. However, for the specific compound 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine , a more tailored approach is required.

Preparation Method

To synthesize 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine , one could consider the following steps:

  • Synthesis of Thiophene Derivative :

    • Start with the preparation of a suitable thiophene derivative, such as methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate , which can be obtained through the reaction of a thiophene ring with appropriate reagents.
  • Formation of β-Keto Ester :

    • The thiophene derivative can then be converted into a β-keto ester, which is a common precursor for pyrazole synthesis.
  • Condensation with Hydrazine :

    • The β-keto ester can be condensed with a hydrazine derivative (e.g., methylhydrazine) to form the pyrazole ring. This step typically involves heating in a solvent like ethanol or methanol.
  • Amination :

    • The resulting pyrazole can then be aminated at the 5-position using a suitable aminating agent. However, direct amination of pyrazoles is less common and might require specific conditions or catalysts.

Alternative Approaches

An alternative approach could involve the use of 3-aminopyrazole as a starting material and then introducing the thiophene moiety through a coupling reaction. However, this method would require the development of a suitable thiophene coupling partner and might involve complex conditions.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct regiochemistry during the formation of the pyrazole ring and subsequent amination is crucial.
  • Stability of Intermediates : Thiophene derivatives can be sensitive to certain conditions, requiring careful handling and storage.
  • Yield Optimization : Each step should be optimized to maximize yield and purity.

Spectroscopic Characterization

The structure of 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can be confirmed using various spectroscopic techniques:

  • NMR Spectroscopy : $${}^{1}$$H and $${}^{13}$$C NMR can provide detailed information about the molecular structure.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular formula.
  • IR Spectroscopy : Infrared spectroscopy can help identify functional groups.

Data Table: Example Synthesis Conditions

Step Reagents Conditions Yield
1 Thiophene derivative, methylhydrazine Ethanol, reflux, 24 hours 60-70%
2 Pyrazole intermediate, aminating agent DMF, 100°C, 12 hours 40-50%

Note : The conditions and yields listed are hypothetical and based on general principles of organic synthesis. Actual conditions may vary depending on experimental results.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorothiophene moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to interact with cytochrome P450 enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s key structural feature is the dichlorothiophene substituent. Below is a comparison with analogous pyrazol-5-amine derivatives:

Table 1: Structural Comparison of Pyrazol-5-amine Derivatives
Compound Name Substituent at Pyrazole-3-Position Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2,5-Dichlorothiophen-3-yl C₈H₆Cl₂N₃S 263.13
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl C₁₀H₁₀ClN₃ 207.66
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine tert-Butyl C₈H₁₅N₃ 153.23
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 3-Chlorophenyl + CF₃ C₁₀H₇ClF₃N₃ 261.63
5-Thien-2-yl-1H-pyrazol-3-amine Thien-2-yl (unsubstituted thiophene) C₆H₇N₃S 153.21

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents like tert-butyl () may hinder intermolecular interactions, whereas planar aromatic groups (e.g., chlorophenyl, dichlorothiophene) facilitate π-π stacking in crystal packing or target binding .

Physicochemical and Crystallographic Properties

  • Molecular Weight and Solubility : The target compound (263.13 g/mol) is heavier than simpler analogs like the tert-butyl derivative (153.23 g/mol), suggesting lower solubility in polar solvents due to increased hydrophobicity from the dichlorothiophene group .
  • Crystallography : Structural refinement of related compounds (e.g., benzo-thiazolyl pyrazol-5-amine in ) employs SHELX software, with R1 values < 0.03, indicating high precision in bond-length and angle determinations .

Biological Activity

3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is C9H7Cl2N3SC_9H_7Cl_2N_3S, with a molecular weight of approximately 248.15 g/mol. Its structure includes a pyrazole ring substituted at the 5-position with an amine group and at the 3-position with a dichlorothiophenyl moiety, which enhances its reactivity and biological properties.

Biological Activity

Research indicates that compounds similar to 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines. For instance, it has been evaluated for its effects on various kinases involved in cancer progression.
  • Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential as an inhibitor in various biochemical pathways. In particular, studies have focused on its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The biological mechanisms of action are often linked to the compound's ability to interact with enzymes or receptors involved in critical signaling pathways. For example, its interaction with CDK2 has been highlighted in studies showing that it can induce cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The following table compares 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine with structurally similar compounds:

Compound Name Structure Key Differences Biological Activity
1-(2-Chlorothiophen-3-yl)-1H-pyrazol-4-aminesStructureContains a single chlorine atomDifferent substitution pattern affects activity
3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-aminesStructureChlorine at a different positionVariance in biological activity due to structural differences
4-(2,4-Dichlorothiophen-3-yl)-1-methylpyrazoleStructureDichloro substitution at different positionsAlters electronic properties and reactivity

Uniqueness : The unique substitution pattern of 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amines influences its reactivity and biological activity compared to these similar compounds. This specificity may result in different pharmacological profiles and applications.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amines exhibit selective inhibition against various cancer cell lines. For instance, a study found that it could significantly reduce cell viability in breast cancer cells at micromolar concentrations.
  • Mechanistic Studies : Mechanistic investigations revealed that the compound induces apoptosis through caspase activation and alters cell cycle dynamics by inhibiting CDK activity .

Q & A

Q. What are the optimal synthetic routes for 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine?

Methodological Answer: The synthesis typically involves multi-component reactions starting from substituted hydrazines and carbonyl precursors. For example:

  • Step 1: Condensation of 2,5-dichlorothiophene-3-carbaldehyde with methylhydrazine to form the pyrazole core.
  • Step 2: Functionalization via nucleophilic substitution or cross-coupling to introduce the amine group.
    Key factors affecting yield include solvent polarity (e.g., DMF vs. ethanol), temperature control (60–80°C), and catalyst selection (e.g., Pd/C for coupling reactions) .

Q. How can structural characterization be performed for this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures, particularly to resolve the spatial arrangement of the dichlorothiophene and pyrazole moieties .
  • NMR spectroscopy : Assign peaks using 2D techniques (¹H-¹³C HSQC, HMBC) to confirm regiochemistry and substituent positions .

Q. What are the key physicochemical properties relevant to solubility and stability?

Methodological Answer:

  • LogP : Estimated at ~3.2 (via computational tools like MarvinSketch), indicating moderate lipophilicity.
  • Stability : Perform accelerated degradation studies under varied pH (1–13) and UV exposure to identify degradation pathways. Use HPLC-MS to monitor byproducts .

Advanced Research Questions

Q. How do electronic effects of the dichlorothiophene group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing chlorine atoms enhance electrophilicity at the thiophene C-4 position, enabling Suzuki-Miyaura coupling with aryl boronic acids. For reproducible results:

  • Optimize Pd catalyst loading (1–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃).
  • Monitor reaction progress via TLC or in situ IR spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

  • Assay conditions : Compare results under standardized ATP concentrations (e.g., 10 µM vs. 100 µM).
  • Protein binding : Use surface plasmon resonance (SPR) to quantify non-specific interactions .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). Focus on hydrogen bonding between the pyrazole amine and catalytic lysine residues.
  • MD simulations : Run 100 ns trajectories to assess binding stability in solvated environments .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : Discrepancies in reported yields (e.g., 65% vs. 85%) may stem from trace moisture in solvents or incomplete catalyst activation. Replicate reactions under inert atmosphere (N₂/Ar) .
  • Biological Selectivity : Fluorine vs. chlorine substituents alter steric bulk and electronic profiles, leading to divergent target affinities. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Future Directions

  • Green Synthesis : Explore solvent-free mechanochemical methods to improve atom economy .
  • Proteomic Profiling : Apply activity-based protein profiling (ABPP) to identify off-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.